Epicorazine B

Antibacterial activity Structure-activity relationship Staphylococcus aureus

Epicorazine B is the definitive intermediate-benchmark epidithiodiketopiperazine (ETP) for structure-activity relationship (SAR) studies. Its crystallographically confirmed cis-trans configuration differentiates it from Epicorazine A, driving a quantifiable 2-fold shift in anti-S. aureus potency (MIC 50 µg/mL). This compound uniquely fills the activity gap in the epicorazine series. It is further distinguished by its selective cytotoxicity against HL-60 leukemia cells (IC50 1.6 µM) with a ≥6.25-fold window over solid tumor lines, making it an optimal positive control for hematological malignancy screening. It also serves as a strain-specific chemical marker for isolating highly active Epicoccum purpurascens.

Molecular Formula C18H16N2O6S2
Molecular Weight 420.5 g/mol
Cat. No. B15562428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpicorazine B
Molecular FormulaC18H16N2O6S2
Molecular Weight420.5 g/mol
Structural Identifiers
InChIInChI=1S/C18H16N2O6S2/c21-9-1-3-11(23)13-7(9)5-17-15(25)20-14-8(10(22)2-4-12(14)24)6-18(20,28-27-17)16(26)19(13)17/h1-4,7-8,11-14,23-24H,5-6H2/t7-,8+,11-,12-,13-,14-,17+,18+/m0/s1
InChIKeyRCODXLGTKJXDNC-ODWYQEHYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epicorazine B for Procurement: A Defined Epidithiodiketopiperazine Antibiotic from Epicoccum Species


Epicorazine B is a well-defined secondary metabolite belonging to the epidithiodiketopiperazine (ETP) class of fungal antibiotics, originally isolated from Epicoccum nigrum [1]. Its structure was elucidated by X-ray crystallography, confirming it is a stereoisomer of epicorazine A, differing specifically in a cis-trans configuration within the shared epidithiodiketopiperazine skeleton [1]. The compound is also produced by Epicoccum purpurascens and has been identified in the traditionally used mushroom Podaxis pistillaris, indicating its occurrence across diverse fungal taxa [2][3].

Epicorazine B: Why the ETP Class Cannot Be Interchanged Without Quantitative Justification


Compounds within the epidithiodiketopiperazine (ETP) class, including epicorazines A, B, and C, share a common core skeleton but exhibit distinct stereochemical and structural features that preclude simple interchange. X-ray crystallography has established that epicorazine B differs from epicorazine A in a cis-trans configuration, while epicorazine C represents a further structural variant [1]. Critically, available antimicrobial susceptibility data against Staphylococcus aureus demonstrate that these structural differences translate into quantifiably distinct biological activities: epicorazine A exhibits an MIC of 25 µg/mL, epicorazine B 50 µg/mL, and epicorazine C 75 µg/mL, representing a three-fold activity gradient across the series [2]. Additionally, production of epicorazine B is strain-specific; it was detected only in the two most active strains of Epicoccum purpurascens among seven tested, whereas compounds such as flavipin were common to all strains [3]. These findings confirm that epicorazine B cannot be considered a generic substitute for epicorazine A or C without quantitative, application-specific justification.

Epicorazine B Procurement Evidence: Quantitative Differentiation Against Epicorazine A and C


Epicorazine B vs. A vs. C: Quantified Antibacterial Activity Gradient Against S. aureus

A direct head-to-head comparison within the same study demonstrates a clear activity gradient across the epicorazine series. Against S. aureus, epicorazine B exhibits an MIC of 50 µg/mL, which is 2-fold less active than epicorazine A (MIC 25 µg/mL) but 1.5-fold more active than epicorazine C (MIC 75 µg/mL) [1]. The comparator baseline includes ampicillin with an MIC of 0.05 µg/mL. This study provides the only available dataset where all three epicorazines were tested under identical experimental conditions, establishing a definitive potency rank order: epicorazine A > epicorazine B > epicorazine C.

Antibacterial activity Structure-activity relationship Staphylococcus aureus

Epicorazine B: Selective Cytotoxicity Window Against HL-60 Leukemia Cells

Cross-study comparable cytotoxicity data reveal that epicorazine B exhibits differential potency across human cancer cell lines, with a notable selectivity window. The compound demonstrates an IC50 of 1.6 µM against HL-60 leukemia cells, contrasting sharply with IC50 values >10 µM against A549 lung adenocarcinoma cells and HCT-116 colon carcinoma cells . The 6.25-fold difference between HL-60 sensitivity and the >10 µM threshold for A549/HCT-116 indicates cell-line-specific cytotoxic activity. Comparable selectivity data for epicorazine A across this exact panel are not available in the literature, making this a distinct quantitative profile for epicorazine B.

Cytotoxicity Cancer cell lines Selectivity index

Epicorazine B: Strain-Specific Production Marker for Highly Active Epicoccum purpurascens Isolates

A comparative study of seven Epicoccum purpurascens strains revealed that epicorazine B production correlates directly with superior antimicrobial activity. Among the seven strains tested, only two sporulated and exhibited conspicuous inhibition of Staphylococcus aureus and Trichophyton mentagrophytes growth [1]. Thin-layer chromatographic analysis demonstrated that epicorazine B was present exclusively in the extracts of these two most active strains, whereas flavipin was common to all seven strains [1]. This establishes epicorazine B as a discriminating chemical marker for highly active E. purpurascens isolates, distinguishing them from less active or inactive strains within the same species.

Strain selection Natural product production Epicoccum purpurascens

Epicorazine B: Defined Stereochemical Identity via X-Ray Crystallography

The absolute stereochemical identity of epicorazine B has been unequivocally established through X-ray crystallographic determination, distinguishing it from its isomer epicorazine A. Comparative spectroscopic analysis (UV, IR, PMR, and CD) confirmed that both compounds share the identical epidithiodiketopiperazine skeleton, but X-ray diffraction revealed that their difference is attributable to a cis-trans configuration [1]. In contrast, epicorazine A was characterized spectroscopically without X-ray structural confirmation in the same series [1]. This crystallographic validation provides the definitive reference standard for epicorazine B's three-dimensional structure.

Stereochemistry Structural elucidation X-ray crystallography

Epicorazine B: Validated Procurement Scenarios Based on Quantitative Differentiation


Epicorazine B as an Intermediate-Activity Reference in SAR Studies of ETP Antibiotics

Epicorazine B is the optimal procurement choice when a research program requires a defined intermediate-activity reference compound within the epicorazine series. In direct comparative testing, epicorazine B (MIC 50 µg/mL against S. aureus) occupies the middle position of the activity gradient between epicorazine A (MIC 25 µg/mL) and epicorazine C (MIC 75 µg/mL) [1]. This makes epicorazine B essential for establishing structure-activity relationships where the cis-trans configurational difference relative to epicorazine A must be correlated with its 2-fold reduction in antibacterial potency. No other compound can serve as this intermediate benchmark within the series.

Epicorazine B for Leukemia-Focused Cytotoxicity Screening Programs

Procurement of epicorazine B is justified for screening campaigns targeting hematological malignancies based on its demonstrated selectivity window. The compound exhibits an IC50 of 1.6 µM against HL-60 leukemia cells, while showing substantially reduced activity (IC50 >10 µM) against solid tumor lines A549 (lung) and HCT-116 (colon) [1]. This ≥6.25-fold differential indicates preferential activity against hematopoietic cell lines, making epicorazine B a suitable positive control or screening candidate specifically for leukemia-focused programs, where broadly cytotoxic compounds would generate excessive false-positive signals.

Epicorazine B as a Validated Analytical Standard for Epicoccum purpurascens Strain Authentication

Epicorazine B is the appropriate procurement choice for natural product chemists and microbiologists requiring a chemical marker to authenticate highly active Epicoccum purpurascens strains. Among seven Mediterranean E. purpurascens isolates, epicorazine B was detected exclusively in the two strains that demonstrated conspicuous antimicrobial activity against S. aureus and T. mentagrophytes, whereas the common metabolite flavipin was present in all strains [2]. Epicorazine B therefore serves as a discriminating analytical standard for identifying and selecting high-activity E. purpurascens strains for further investigation or production optimization.

Epicorazine B as a Defined Stereochemical Reference for ETP Computational Modeling

Epicorazine B is the required procurement option for molecular modeling, docking studies, or pharmacophore development involving epidithiodiketopiperazine scaffolds where absolute stereochemistry must be rigorously defined. X-ray crystallography has unequivocally established the three-dimensional structure of epicorazine B, confirming the cis-trans configurational arrangement that distinguishes it from epicorazine A [3]. This crystallographically validated structure provides the definitive spatial coordinates necessary for accurate computational studies, whereas compounds characterized solely by spectroscopic methods lack this level of stereochemical certainty.

Technical Documentation Hub

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